molecular formula C11H11BrN2 B12066463 6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole

6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole

Cat. No.: B12066463
M. Wt: 251.12 g/mol
InChI Key: ZGQJRGROWJXKPS-UHFFFAOYSA-N
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Description

6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole is a halogenated benzimidazole derivative characterized by a bromine atom at position 6 and a cyclopropylmethyl group at position 1 of the benzimidazole core. The cyclopropylmethyl substituent introduces steric and electronic effects that may influence binding affinity and metabolic stability, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

6-bromo-1-(cyclopropylmethyl)benzimidazole

InChI

InChI=1S/C11H11BrN2/c12-9-3-4-10-11(5-9)14(7-13-10)6-8-1-2-8/h3-5,7-8H,1-2,6H2

InChI Key

ZGQJRGROWJXKPS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=NC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole typically involves the bromination of 1-(cyclopropylmethyl)-1H-benzo[d]imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole is part of the benzoimidazole family, which are known for their diverse biological activities. The presence of the bromine atom and the cyclopropylmethyl group contributes to its unique chemical reactivity and potential pharmacological properties.

Structural Formula

The structural formula can be represented as follows:C11H10BrN2\text{C}_{11}\text{H}_{10}\text{BrN}_2

Medicinal Chemistry

Anticancer Activity : Compounds similar to 6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole have been investigated for their potential anticancer properties. For instance, derivatives of benzoimidazole have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cancer progression .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzoimidazole derivatives exhibit selective inhibition of certain protein kinases, leading to reduced tumor growth in xenograft models .

Enzyme Inhibition : This compound has been explored as a potential inhibitor of several enzymes, including those involved in metabolic pathways. Its ability to interact with specific targets can lead to therapeutic applications in treating metabolic disorders.

Case Study : Research indicated that similar compounds could inhibit the activity of S6K1, a protein kinase associated with cellular growth and metabolism. Inhibition of S6K1 has implications for cancer therapy and metabolic disease management .

Synthetic Organic Chemistry

Reagent in Organic Synthesis : 6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, making it a versatile building block in synthetic pathways.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAnticancer properties through kinase inhibition
Biological ActivityEnzyme inhibition related to metabolic pathways
Synthetic Organic ChemistryIntermediate for synthesizing complex organic moleculesVarious literature sources

Mechanism of Action

The mechanism of action of 6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis.

Comparison with Similar Compounds

Substituent Variations at Position 1

The nature of the substituent at position 1 significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Key Properties/Applications Reference
6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole Cyclopropylmethyl C11H11BrN2 251.13 Enhanced metabolic stability
6-Bromo-1-methyl-1H-benzo[d]imidazole Methyl C8H7BrN2 211.06 Simpler structure; potential CNS activity
6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole Tetrahydro-2H-pyran-4-yl C12H13BrN2O 281.15 Improved solubility due to oxygen atom
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Isopropyl C11H12BrFN2 271.13 Pharmaceutical intermediate (e.g., Abemaciclib synthesis)

Key Observations :

  • The cyclopropylmethyl group (target compound) offers a balance between lipophilicity and metabolic resistance compared to smaller groups like methyl .
  • Bulky substituents (e.g., tetrahydro-pyranyl) may enhance solubility but reduce membrane permeability .
  • The isopropyl group in the fluoro-methyl analog (CAS:1231930-33-8) is critical for kinase inhibition in anticancer drugs .

Halogenation Patterns on the Benzimidazole Core

Halogen placement influences electronic properties and bioactivity:

Compound Name Halogen Position(s) Molecular Formula Notable Features Reference
6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole Br at position 6 C11H11BrN2 Targeted for CNS modulation
6-Bromo-5-chloro-1H-benzo[d]imidazole Br (6), Cl (5) C7H4BrClN2 Dihalogenated; potential enhanced reactivity
5-Bromo-6-methoxy-1H-benzo[d]imidazole Br (5), OCH3 (6) C8H7BrN2O Methoxy group improves solubility

Key Observations :

  • 6-Bromo substitution (target compound) is common in analogs targeting aromatic stacking interactions in enzyme binding pockets.
  • Dihalogenation (e.g., 6-Br,5-Cl) may enhance electrophilicity but increase toxicity risks .
  • Methoxy groups (e.g., 5-Br,6-OCH3) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and cyclopropylmethyl group may enhance its binding affinity and specificity towards these targets.

Biological Activity Overview

Research indicates that 6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Activity : The compound has been explored for its anticancer properties, with some derivatives showing significant activity against cancer cell lines. For instance, compounds derived from the benzimidazole scaffold have demonstrated IC50 values in the low micromolar range against multiple cancer types .

The biological activity of 6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole is largely attributed to its interaction with specific molecular targets:

  • Inhibition of Protein-Protein Interactions : Similar compounds have been shown to disrupt interactions between oncogenic proteins, such as BCL6, leading to reduced tumor growth in xenograft models .
  • Tubulin Polymerization Inhibition : Compounds containing a benzimidazole moiety have been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies on related benzimidazole derivatives reveal that modifications at specific positions can significantly affect biological activity:

CompoundModificationIC50 (µM)Activity
Compound 6Aliphatic group on imidazole nitrogen0.08 - 0.20High potency against HCT-15, HT29
Compound 21Electron-donating substituents0.29 - 1.48Effective against A549 cells
6-Bromo derivativeBromine substitutionVariesEnhanced binding affinity

These findings indicate that both the nature of substituents and their positions on the benzimidazole ring are critical for optimizing therapeutic efficacy.

Case Studies

Several studies have highlighted the potential of 6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole in clinical applications:

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 80 to 200 nM against various cancer cell lines, suggesting strong anticancer potential .
  • Bacterial Inhibition : In vitro assays have shown that certain derivatives effectively inhibit bacterial growth, indicating their promise as novel antimicrobial agents.

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